molecular formula C20H13BrN2O3S2 B11599448 N-[(1Z)-3-[(4-bromophenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide

N-[(1Z)-3-[(4-bromophenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide

Cat. No.: B11599448
M. Wt: 473.4 g/mol
InChI Key: RYHSIVUCWAGIQM-QJOMJCCJSA-N
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Description

N-[(1Z)-3-[(4-BROMOPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a naphthalene ring, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(4-BROMOPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the bromophenyl group, the naphthalene ring, and the thiophene sulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(4-BROMOPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[(1Z)-3-[(4-BROMOPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1Z)-3-[(4-BROMOPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group and the naphthalene ring play crucial roles in binding to these targets, while the thiophene sulfonamide moiety may influence the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-3-[(4-BROMOPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H13BrN2O3S2

Molecular Weight

473.4 g/mol

IUPAC Name

(NZ)-N-[3-(4-bromoanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C20H13BrN2O3S2/c21-13-7-9-14(10-8-13)22-18-12-17(15-4-1-2-5-16(15)20(18)24)23-28(25,26)19-6-3-11-27-19/h1-12,22H/b23-17-

InChI Key

RYHSIVUCWAGIQM-QJOMJCCJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=CS3)/C=C(C2=O)NC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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